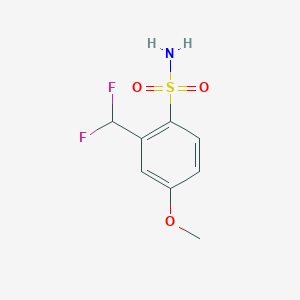

2-(Difluoromethyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)-4-methoxybenzenesulfonamide, also known as DBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and anti-inflammatory properties. DBM, however, has been found to possess unique properties that make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antitumor Applications

2-(Difluoromethyl)-4-methoxybenzenesulfonamide and its derivatives have been studied for their potential in antitumor applications. For instance, compounds from sulfonamide-focused libraries, including this compound, have been evaluated in cell-based antitumor screens. They have shown effectiveness as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002). Additionally, some derivatives have demonstrated high anticancer potential, particularly against human gastric adenocarcinoma and human colorectal adenocarcinoma (Tsai et al., 2016).

Structural and Spectroscopic Analysis

The crystal structures of derivatives of this compound have been analyzed to understand their supramolecular architecture. Such studies reveal how intermolecular interactions shape the two-dimensional and three-dimensional structures of these compounds (Rodrigues et al., 2015). Moreover, monomer spectroscopic analysis and dimer interaction energies have been evaluated for a related compound, providing insights into its molecular interactions (Karakaya et al., 2015).

Tubulin Polymerization Inhibition

Some derivatives of this compound, such as E7010 and T138067, have been found to inhibit tubulin polymerization, a critical process in cell division. This property makes them promising candidates for cancer treatment (Banerjee et al., 2005).

Photodynamic Therapy Applications

Certain derivatives have been explored for their potential in photodynamic therapy, a treatment modality for cancer. They have shown promise due to their good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II

KN-93, a compound derived from this compound, acts as an inhibitor of Ca2+/Calmodulin-dependent protein kinase II, a key enzyme in several cellular processes. This inhibitor has been synthesized through microwave-assisted methods, demonstrating its potential in therapeutic applications (Bruno et al., 2010).

Future Directions

Properties

IUPAC Name |

2-(difluoromethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO3S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4,8H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBKJTQNWMAYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

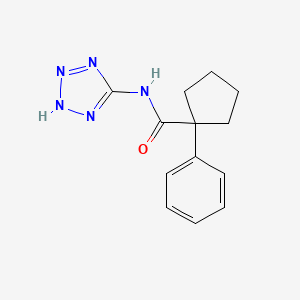

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)

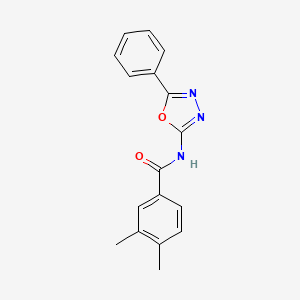

![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

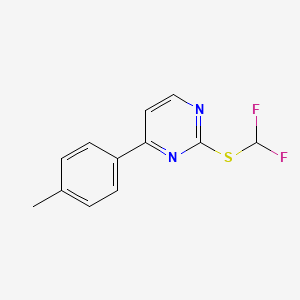

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)